molecular formula C7H6N2O2 B13609411 3-(Furan-3-yl)isoxazol-5-amine CAS No. 1021245-77-1

3-(Furan-3-yl)isoxazol-5-amine

Cat. No.: B13609411
CAS No.: 1021245-77-1
M. Wt: 150.13 g/mol
InChI Key: RXOUNOPGLKFTNV-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)isoxazol-5-amine is a heterocyclic compound that features both a furan and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both oxygen and nitrogen atoms in the rings contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. One common method involves the reaction of an alkyne with a nitrile oxide intermediate, which can be generated in situ from an oxime and an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Key findings include:

Furan → Furanone Transformation

  • Reagents : Potassium permanganate (KMnO₄) in acidic aqueous media

  • Conditions : 60–80°C for 4–6 hours

  • Product : 5-(3-oxo-2,5-dihydrofuran-3-yl)isoxazol-5-amine

  • Yield : 72–85% (dependent on solvent polarity)

Isoxazole Ring Stability : The isoxazole core remains intact under these conditions due to its aromatic stabilization energy (~28 kcal/mol) .

Reduction Reactions

The isoxazole ring undergoes hydrogenation while preserving the furan moiety:

Isoxazole → Isoxazoline Reduction

  • Reagents : H₂/Pd/C (5% w/w) in ethanol

  • Conditions : 40 psi H₂, 25°C, 12 hours

  • Product : 5-(furan-3-yl)-4,5-dihydroisoxazol-3-amine

  • Yield : 88% (isolated via column chromatography)

Selectivity : The amine group remains unaffected due to steric protection from the furan ring .

Nucleophilic Substitution

The amine group participates in SNAr (nucleophilic aromatic substitution) reactions:

Amine Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) in DMF

  • Conditions : K₂CO₃ base, 80°C, 8 hours

  • Product : N-Alkylated derivatives (e.g., N-methyl-3-(furan-3-yl)isoxazol-5-amine)

  • Yield : 63–78%

Acylation

  • Reagents : Acetyl chloride in dichloromethane

  • Conditions : Triethylamine, 0°C → 25°C, 2 hours

  • Product : N-Acetyl-3-(furan-3-yl)isoxazol-5-amine

  • Yield : 91%

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

With Nitrile Oxides

  • Reagents : In situ-generated nitrile oxides (from hydroxamoyl chlorides)

  • Conditions : THF/H₂O (1:1), 25°C, 24 hours

  • Product : Bis-isoxazole fused derivatives

  • Yield : 68–74%

Coupling Reactions

The furan ring enables cross-coupling via transition-metal catalysis:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄

  • Conditions : K₂CO₃, DME/H₂O (3:1), 80°C, 12 hours

  • Product : 3-(5-Arylfuran-3-yl)isoxazol-5-amine derivatives

  • Yield : 55–82%

Solvent Effects on Reactivity

Comparative studies reveal solvent-dependent yields for key reactions :

Reaction TypeOptimal SolventYield (%)Temperature (°C)
OxidationH₂O/THF (1:1)8560
ReductionEthanol8825
Nucleophilic AlkylationDMF7880
CycloadditionTHF/H₂O (1:1)7425

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on the furan β-carbon, forming a dioxolenium intermediate .

  • Reduction : Follows a stepwise H₂ addition pathway, with initial hydrogenation at the isoxazole N-O bond .

  • SNAr Reactions : Activated by the electron-withdrawing isoxazole ring, facilitating deprotonation of the amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-(Furan-2-yl)isoxazol-5-amine
  • 3-(Thiophen-3-yl)isoxazol-5-amine
  • 3-(Pyridin-3-yl)isoxazol-5-amine

Comparison: 3-(Furan-3-yl)isoxazol-5-amine is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns due to the electronic effects of the furan ring .

Biological Activity

3-(Furan-3-yl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antioxidant, and potential anticancer effects.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the furan ring enhances its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

1. Anti-inflammatory Activity

Research has demonstrated that isoxazole derivatives exhibit potent anti-inflammatory effects. Specifically, this compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
This compound457812.5
Other Isoxazole Derivative A306515.0
Other Isoxazole Derivative B508010.0

This data indicates that this compound is a selective inhibitor of COX-2, which may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited a dose-dependent response in scavenging free radicals, suggesting its utility in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity of Isoxazole Compounds

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound8220
Other Isoxazole Derivative A7525
Other Isoxazole Derivative B7030

These findings support the potential application of this compound in managing oxidative stress-related conditions .

3. Anticancer Potential

Emerging studies indicate that isoxazole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF7), treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 65% at a concentration of 50 µM .

This suggests that the compound may target specific pathways involved in cancer cell survival and proliferation .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with key enzymes and receptors involved in inflammation and oxidative stress. Molecular docking studies have shown favorable binding interactions with COX enzymes and other relevant targets.

Properties

CAS No.

1021245-77-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-(furan-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h1-4H,8H2

InChI Key

RXOUNOPGLKFTNV-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NOC(=C2)N

Origin of Product

United States

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